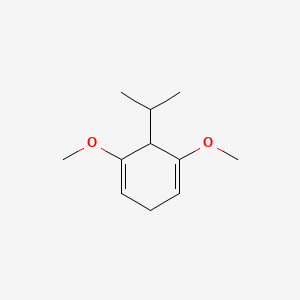
6-Isopropyl-1,5-dimethoxy-cyclohexa-1,4-diene
Cat. No. B8272692
M. Wt: 182.26 g/mol
InChI Key: LWCMFLIXLJJABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06982260B1
Procedure details


To a solution of 1,5-dimethoxy-cyclohexa-1,4diene (7 g, 50 mmol) in dry THF (140 mL) was added dropwise nBuLi solution (2.5 M, 30 mL) in hexane at −20° C. The orange colored reaction mixture was stirred for 0.5 hours at −20° C., then isopropyl iodide (17 g, 100 mmol) was added dropwise. The reaction mixture was stirred for 1 hour, while the temperature was raised to 0° C. Excess nBuLi was destroyed cautiously with methanol. Cold water (140 mL) was added to the reaction mixtures, then the product was extracted with ethyl acetate (3×70 mL). The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the title compound as a light yellow liquid (8.5 g, 93.4%). 1H NMR CDCl3): δ 0.90 (d, 6H, 2×CH3), 2.1 (m, 1H, CH), 2.76 (m, 3H, CH2 and CH), 3.53 (s, 6H, 2×OCH3), 4.73 (t, 2H, olefinic).





Name
Yield
93.4%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH2:8][C:7]([O:9][CH3:10])=[CH:6][CH2:5][CH:4]=1.[Li][CH2:12][CH2:13][CH2:14]C.C(I)(C)C>C1COCC1.CCCCCC>[CH:13]([CH:8]1[C:3]([O:2][CH3:1])=[CH:4][CH2:5][CH:6]=[C:7]1[O:9][CH3:10])([CH3:14])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CCC=C(C1)OC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The orange colored reaction mixture was stirred for 0.5 hours at −20° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 1 hour, while the temperature
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was raised to 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess nBuLi was destroyed cautiously with methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Cold water (140 mL) was added to the reaction mixtures
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with ethyl acetate (3×70 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1C(=CCC=C1OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.5 g | |
| YIELD: PERCENTYIELD | 93.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
